molecular formula C6H8O4 B074924 cis-Cyclobutane-1,2-dicarboxylic acid CAS No. 1461-94-5

cis-Cyclobutane-1,2-dicarboxylic acid

Cat. No. B074924
CAS RN: 1461-94-5
M. Wt: 144.12 g/mol
InChI Key: SUSAGCZZQKACKE-ZXZARUISSA-N
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Description

Cis-Cyclobutane-1,2-dicarboxylic acid is a chemical compound with the molecular formula C6H8O4 . The interaction of the carboxyl groups in the fragmentation of the molecular ions of this compound helps to distinguish it from trans-cyclobutane-1,2-dicarboxylic acid .


Synthesis Analysis

The synthesis of this compound has been achieved by capturing and photodimerizing a metastable crystalline solid of trans-cinnamic acid . This synthetic approach builds a foundation for investigating the properties and applications of this useful diacid .


Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

The cyclobutane ring in this compound was cleaved upon heating, making it a promising building block for thermally recyclable/degradable materials .


Physical And Chemical Properties Analysis

This compound is a white powder with a melting point of 133-139 °C . It has a molecular weight of 144.13 .

Scientific Research Applications

Synthesis of Thermally Recyclable/Degradable Materials

The cyclobutane ring in cis-Cyclobutane-1,2-dicarboxylic acid (CBDA-4) can be cleaved upon heating, making it a promising building block for thermally recyclable/degradable materials .

Production of Polymers

CBDA-4 can be used in producing both thermoplastics and thermosets with excellent properties. In these polymers, CBDA served as either a diacid monomer or cross-linker .

Applications in Materials Science

Compared to the widely-used diacids (e.g., phthalic acid, succinic acid, and adipic acid), cyclobutanedicarboxylic acids (CBDAs) are unfamiliar to many researchers, especially those working in materials science. CBDAs and their derivatives represent promising building blocks in materials mainly because they can be readily produced from commercially available starting materials, including many biobased chemicals, and have desired properties (e.g. cleavability) .

Synthesis of Metal-Organic Frameworks

This compound can be used as a ligand to prepare various lanthanide metal-organic frameworks (LnMOFs) via a solvothermal method .

Antinociceptive Activities

Recent studies have shown that CBDA-4 and its derivatives have antinociceptive activities .

Use as Internal Donors in Ziegler-Natta Catalysts

CBDA-4 can be used as phthalate-free internal donors in Ziegler-Natta catalysts for propylene polymerization .

Mechanism of Action

Target of Action

cis-Cyclobutane-1,2-dicarboxylic acid (CBDA-4) is a versatile compound with a wide range of applications. It is primarily used as a building block in the synthesis of polymers and metal-organic materials . The compound’s primary targets are therefore the molecules and structures it interacts with during these synthesis processes.

Mode of Action

CBDA-4 interacts with its targets through chemical reactions. For instance, in the synthesis of polymers, CBDA-4 can serve as a diacid monomer or cross-linker . Its mode of action involves forming bonds with other molecules to create larger structures. The cyclobutane ring in CBDA-4 can be cleaved upon heating, making it a promising building block for thermally recyclable/degradable materials .

Biochemical Pathways

The biochemical pathways affected by CBDA-4 are primarily those involved in the synthesis of materials. For example, in the production of polymers, CBDA-4 can be incorporated into the polymer chain, affecting the properties of the final product . The exact pathways and their downstream effects would depend on the specific synthesis process and the other compounds involved.

Result of Action

The molecular and cellular effects of CBDA-4’s action are largely dependent on its application. In the context of material synthesis, the incorporation of CBDA-4 can result in materials with desirable properties such as cleavability . This can make the resulting materials thermally recyclable or degradable .

Action Environment

The action, efficacy, and stability of CBDA-4 can be influenced by various environmental factors. For instance, the cyclobutane ring in CBDA-4 can be cleaved upon heating , suggesting that temperature is a key factor in its stability and action. Additionally, the synthesis processes in which CBDA-4 is used may require specific conditions (e.g., pH, pressure) for optimal efficacy.

Safety and Hazards

Cis-Cyclobutane-1,2-dicarboxylic acid is classified as a skin corrosive substance (Skin Corr. 1B) according to the 2012 OSHA Hazard Communication Standard . It is recommended to use personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves when handling this chemical .

Future Directions

Cis-Cyclobutane-1,2-dicarboxylic acid has been used to develop a novel class of recyclable thermoset due to its thermocleavability at high temperature . This key building block was synthesized from β-trans-cinnamic acid using a [2+2] photocycloaddition reaction .

properties

IUPAC Name

(1S,2R)-cyclobutane-1,2-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c7-5(8)3-1-2-4(3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)/t3-,4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSAGCZZQKACKE-ZXZARUISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@@H]1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424909
Record name (1R,2S)-cyclobutane-1,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1461-94-5
Record name (1R,2S)-cyclobutane-1,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CIS CYCLOBUTANE DICARBOXYLIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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cis-Cyclobutane-1,2-dicarboxylic acid
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cis-Cyclobutane-1,2-dicarboxylic acid
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cis-Cyclobutane-1,2-dicarboxylic acid
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cis-Cyclobutane-1,2-dicarboxylic acid
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cis-Cyclobutane-1,2-dicarboxylic acid

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